molecular formula C16H27N3O4S2 B2646581 4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034608-71-2

4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2646581
CAS RN: 2034608-71-2
M. Wt: 389.53
InChI Key: VDGVDAPXWDQZHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the novel sulfonamide substitute 1,4-dihydropyridine derivatives were synthesized by the method of Hantzsch reaction . They have been characterized by FT-IR spectroscopy, 1H-NMR, 13C-NMR, and elemental analysis .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Sulfonamide-Derived Ligands and Metal Complexes : Chohan and Shad (2011) explored sulfonamide-derived ligands and their transition metal complexes. They examined the biological activity of the ligands, finding moderate to significant antibacterial activity and good antifungal activity. This implies potential applications in combating bacterial and fungal infections (Chohan & Shad, 2011).

  • Vinylsulfones and Vinylsulfonamides Synthesis : A study highlighted the synthesis of various vinylsulfones and vinylsulfonamides, emphasizing their biological activities mainly in enzyme inhibition. This research underlines the significance of these compounds in synthetic organic chemistry (Kharkov University Bulletin Chemical Series, 2020).

Medicinal Applications

  • Alzheimer’s Disease Treatment : Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, revealing their inhibitory effects on acetylcholinesterase. This suggests potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).

  • Antibiotics and Immunoassay Development : Adrián et al. (2009) focused on generating antibodies for sulfonamide antibiotics to develop a sensitive ELISA for milk sample analysis. This research has implications in food safety and antibiotic detection (Adrián et al., 2009).

Chemical Properties and Reactions

  • Sulfonamide Derivatives Synthesis and Characterization : Sa̧czewski et al. (2010) reported on the synthesis of novel aryl(heteroaryl)sulfonyl ureas, revealing the dependence of reactions on the pKa of the sulfonamide used. This study contributes to the understanding of sulfonamide chemistry (Sa̧czewski et al., 2010).

  • Electrochemical and Chemical Synthesis : Khazalpour and Nematollahi (2015) carried out syntheses of disulfonamide and sulfonamide derivatives, showcasing the electrochemical and chemical methodologies in this domain (Khazalpour & Nematollahi, 2015).

properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S2/c1-13-5-6-14(2)16(11-13)24(20,21)17-12-15-7-9-19(10-8-15)25(22,23)18(3)4/h5-6,11,15,17H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGVDAPXWDQZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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